![molecular formula C19H16ClFO3 B5796477 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5796477.png)
6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one, also known as GSK-3β inhibitor VIII, is a small molecule inhibitor that selectively inhibits glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. The inhibition of GSK-3β has been shown to have therapeutic potential in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mecanismo De Acción
6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibitor VIII selectively inhibits 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ by binding to the ATP-binding site of the enzyme. 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibition leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and physiological effects:
6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibitor VIII has been shown to have various biochemical and physiological effects in preclinical models of diseases. In cancer, 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibition leads to the inhibition of tumor growth and metastasis and sensitizes cancer cells to chemotherapy and radiation therapy. In diabetes, 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibition leads to the improvement of insulin sensitivity and glucose homeostasis. In neurodegenerative disorders, 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibition leads to the reduction of neuroinflammation and the improvement of cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibitor VIII has several advantages for lab experiments, including its high selectivity and potency for 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ, which allows for the specific inhibition of the enzyme without affecting other kinases. However, 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibitor VIII also has some limitations, including its low solubility in water, which can make it difficult to use in certain assays, and its potential off-target effects, which can complicate the interpretation of the results.
Direcciones Futuras
There are several future directions for the development and application of 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibitor VIII. One direction is the optimization of the synthesis method to improve the yield, purity, and scalability of the compound. Another direction is the development of more potent and selective 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibitors with improved pharmacokinetic properties. Additionally, the application of 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibitor VIII in combination with other therapies, such as chemotherapy and radiation therapy, could lead to improved outcomes in cancer patients. Finally, the investigation of the role of 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibition in other diseases, such as cardiovascular diseases and inflammatory disorders, could lead to the identification of new therapeutic targets.
Métodos De Síntesis
The synthesis of 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibitor VIII is a multistep process that involves the reaction of 4-fluorobenzyl alcohol with 6-chloro-4-propylcoumarin in the presence of a base, followed by the reaction of the resulting intermediate with phosphoryl chloride and triethylamine. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibitor VIII has been extensively studied in various preclinical models of diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy and inhibit tumor growth and metastasis. In diabetes, 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibition has been shown to improve insulin sensitivity and glucose homeostasis. In neurodegenerative disorders, 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibition has been shown to reduce neuroinflammation and improve cognitive function.
Propiedades
IUPAC Name |
6-chloro-7-[(4-fluorophenyl)methoxy]-4-propylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFO3/c1-2-3-13-8-19(22)24-17-10-18(16(20)9-15(13)17)23-11-12-4-6-14(21)7-5-12/h4-10H,2-3,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSPFVBKALCHCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-7-[(4-fluorophenyl)methoxy]-4-propyl-2H-chromen-2-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.